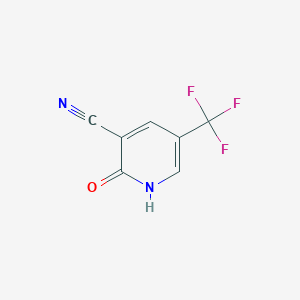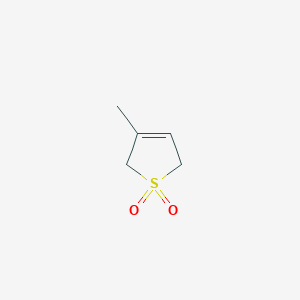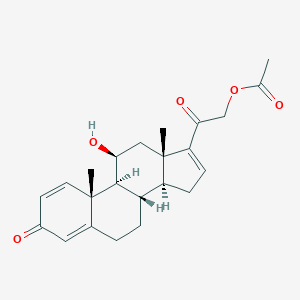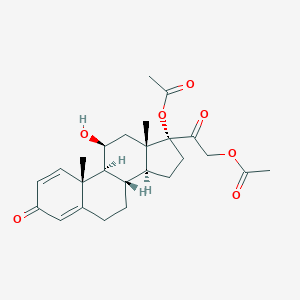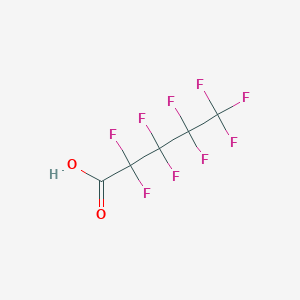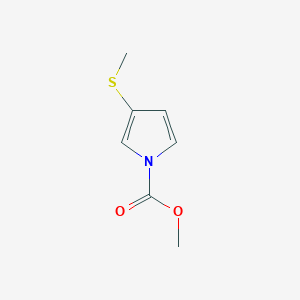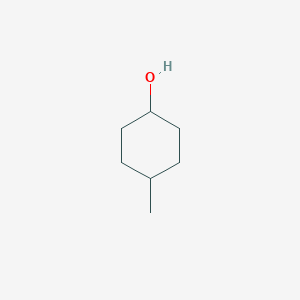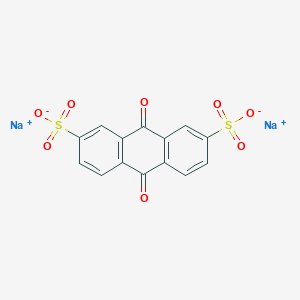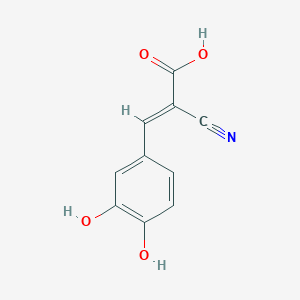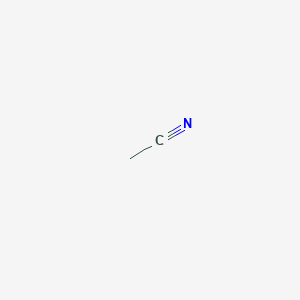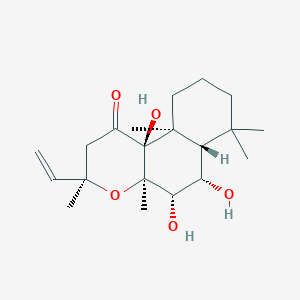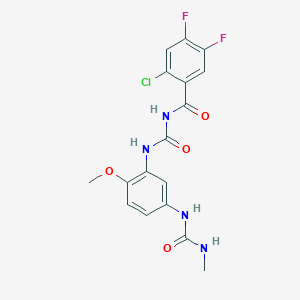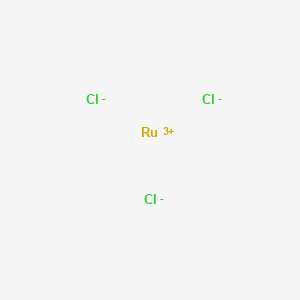
Ruthenium chloride (RuCl3)
説明
Ruthenium chloride, often referred to as RuCl₃, is a compound of ruthenium and chlorine. Its significance lies in its diverse applications in the field of chemistry, particularly in the synthesis of various chemical complexes.
Synthesis Analysis
- Synthesis from Hydrates : RuCl₃ can be synthesized from its hydrate form using thionyl chloride. This process results in the formation of polymer Ru(NO)Cl₃ and related complexes (Fenske, Demant, & Dehnicke, 1985).
- Reactions with Other Metals : It reacts with other metal compounds like sodium iridium tetracarbonyl in tetrahydrofuran (THF), leading to the formation of mixed-metal clusters, which are of interest in catalysis (Härkönen, Ahlgrén, Pakkanen, & Pursiainen, 1999)](https://consensus.app/papers/reaction-ruthenium-carbonyl-chloride-iridium-härkönen/e3d0697c504c5ad08599669812893606/?utm_source=chatgpt).
Molecular Structure Analysis
The molecular structure of RuCl₃ and its complexes has been extensively studied using X-ray crystallography. These structures often show Ruthenium atoms linked via chloro bridges, providing insights into their geometrical and bonding characteristics (Silva & Tfouni, 1992).
Chemical Reactions and Properties
- Reactivity with Ligands : RuCl₃ complexes exhibit diverse reactivity patterns with various ligands. They can undergo transformation and form different types of complexes depending on the ligands involved (Raveendran & Pal, 2008).
- Interaction with Solvents : Its interaction with solvents like dimethyl sulfoxide (DMSO) has been studied, revealing insights into its chemical behavior and properties (Alessio, Balducci, Calligaris, Costa, Attia, & Mestroni, 1991).
Physical Properties Analysis
The physical properties of RuCl₃, such as its crystal structure and bonding distances, are crucial for understanding its reactivity and potential applications in catalysis and synthesis. Studies on its crystalline structure provide valuable data on bond lengths and angles, crucial for predicting its chemical behavior (Escobar et al., 2018).
科学的研究の応用
Enhanced Hydrogen Evolution Reaction (HER) Catalytic Activity : RuCl3, when incorporated with cobalt phosphide, significantly improves HER catalytic activity, comparable to commercial Pt/C, demonstrating its potential in electrochemical water splitting for hydrogen production (Yan et al., 2018).
Surface Reduction in X-ray Photoelectron Spectroscopy (XPS) Analysis : RuCl3 is observed to undergo surface reduction during XPS analysis, highlighting its sensitivity to X-ray exposure and suggesting caution in its use as a reference compound in XPS analysis (Froment et al., 1999).
Interaction with Alumina Surface : RuCl3 interacts with alumina surfaces, impacting the preparation of supported ruthenium catalysts. This interaction influences the performance of these catalysts, highlighting its importance in catalyst design (Ryczkowski, 2004).
Influence on Ruthenium Oxide Deposition in Supercapacitors : The structural transformation of RuCl3 in water affects the deposition rate of hydrous oxide in supercapacitors, influencing performance characteristics like specific capacitance (Hu & Chang, 2002).
Heterogeneous Catalysis for Hydrogenation of CO2 : RuCl3-anchored MOF catalysts show enhanced performance in CO2 hydrogenation to formic acid, demonstrating its application in environmental catalysis (Wang et al., 2019).
Impact on Hydrogen Chemisorption in Ruthenium Catalysts : The presence of chlorine from RuCl3 in silica-supported ruthenium catalysts affects hydrogen chemisorption, highlighting its role in catalytic processes (Wu et al., 1992).
Immunomodulatory Activity : RuCl3-based complexes exhibit dual roles as immune stimulators and suppressors depending on concentration, indicating potential in medicinal chemistry (Silveira-Lacerda et al., 2010).
Efficient Catalysis in Organic Synthesis : RuCl3 catalysts demonstrate high efficiency in coupling cyclization and other organic synthesis reactions, showcasing their versatility in chemical synthesis (Pan et al., 2016).
Capacitive Performance in Supercapacitors : RuCl3 coordinated with polypyrrole shows enhanced capacitive performance and stability, making it suitable for supercapacitor applications (Zhou & Xie, 2017).
Preparation of Ruthenium Catalysts for Ammonia Synthesis : RuCl3 is used as a precursor in the preparation of high-activity ruthenium catalysts for ammonia synthesis, demonstrating its utility in industrial catalysis (Ni et al., 2009).
Safety And Hazards
Ruthenium(III) chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and causes skin corrosion/irritation and serious eye damage/eye irritation . It also causes specific target organ toxicity (single exposure), with the respiratory system being the target organ .
特性
IUPAC Name |
ruthenium(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCAZPLXEGKKFM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Ru+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium chloride (RuCl3) | |
CAS RN |
10049-08-8 | |
| Record name | Ruthenium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUTHENIUM TRICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY8V1UJV23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



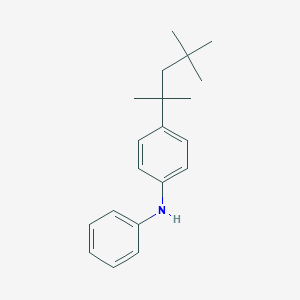
![2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene](/img/structure/B52699.png)
